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Compound of Interest

Compound Name: m-PEG2-Br

Cat. No.: B010149

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-2-(2-
methoxyethoxy)ethane, commonly known as m-PEG2-Br, a bifunctional molecule increasingly
utilized in biomedical research and drug development. This document details its chemical
structure, physicochemical properties, and key applications, with a focus on its role as a flexible
linker in Proteolysis Targeting Chimeras (PROTACS), bioconjugation, and the functionalization
of nanoparticles. Detailed experimental protocols and quantitative data are presented to assist
researchers in the practical application of m-PEG2-Br.

Introduction

m-PEG2-Br is a short-chain, monodisperse polyethylene glycol (PEG) derivative that features
a methoxy-terminated end and a reactive bromide group. This heterobifunctional structure
makes it an invaluable tool for covalently linking different molecular entities. The presence of
the two ethylene glycol units enhances the hydrophilicity and biocompatibility of the resulting
conjugates, which can improve their pharmacokinetic profiles.[1] The terminal bromide is a
good leaving group, facilitating nucleophilic substitution reactions for conjugation to various
biomolecules and surfaces.[2]

Chemical Structure and Physicochemical Properties

The structural and physical characteristics of m-PEG2-Br are fundamental to its utility in
chemical synthesis and bioconjugation.
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Chemical Structure:

IUPAC Name: 1-(2-bromoethoxy)-2-methoxyethane[2]

e Synonyms: m-PEG2-Br, 1-Bromo-2-(2-methoxyethoxy)ethane, 1-Bromo-3,6-dioxaheptane,

2-(2-methoxyethoxy)ethyl bromide[2]

e CAS Number: 54149-17-6

e Molecular Formula: CsH11BrO2[3]

e Molecular Weight: 183.04 g/mol

e SMILES: COCCOCCBr

Physicochemical Properties:

The following table summarizes the key physicochemical properties of m-PEG2-Br.

Property Value Reference(s)
Clear colorless to pale yellow

Appearance o [2]
liquid

Boiling Point 156 °C (lit.) [4]

37-40 °C at 0.01 mmHg (lit.)

Density

1.3600 g/mL at 25 °C (lit.)

Refractive Index

n20/D 1.455 (lit.)

Flash Point 73.9 °C
Solubility Not miscible in water [4]
Storage Temperature 2-8°C

Applications in Research and Drug Development
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The unique properties of m-PEG2-Br make it a versatile tool in several areas of advanced
biomedical research.

PROTAC Linker

m-PEG2-Br is frequently employed as a linker in the synthesis of PROTACSs.[5] PROTACs are
heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the
ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6] The
linker plays a crucial role in a PROTAC's efficacy by controlling the distance and orientation
between the target protein and the E3 ligase, which is critical for the formation of a stable and
productive ternary complex.[7] The hydrophilic and flexible nature of the m-PEG2-Br linker can
enhance the solubility and cell permeability of the PROTAC molecule.[8]

Bioconjugation and PEGylation

PEGylation, the covalent attachment of PEG chains to biomolecules, is a widely used strategy
to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[9]
While longer PEG chains are often used for this purpose, short-chain PEGs like m-PEG2-Br
can be used to introduce a hydrophilic spacer, which can enhance solubility and reduce
aggregation without significantly increasing the hydrodynamic radius of the molecule.[1] The
bromide group of m-PEG2-Br can react with nucleophiles such as thiols and amines on
proteins to form stable covalent bonds.

Nanoparticle Functionalization

m-PEG2-Br is utilized for the surface functionalization of nanoparticles, such as gold
nanoparticles (AuNPs), to improve their biocompatibility and stability in biological fluids.[10][11]
The PEG chains create a hydrophilic shell around the nanoparticle, which can reduce non-
specific protein adsorption and uptake by the reticuloendothelial system, thereby prolonging
circulation time in vivo.[12] The bromide group can be converted to other functional groups,
such as a thiol, to enable covalent attachment to the nanoparticle surface.[7]

Experimental Protocols

The following are representative protocols for the application of m-PEG2-Br. Researchers
should optimize these protocols for their specific molecules and experimental conditions.
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Synthesis of a PROTAC using m-PEG2-Br

This protocol describes a general method for synthesizing a PROTAC by sequentially coupling
a target protein ligand and an E3 ligase ligand to m-PEG2-Br.

Materials:

» Target protein ligand with a nucleophilic group (e.g., phenol or amine)

o E3 ligase ligand with a nucleophilic group (e.g., amine)

e m-PEG2-Br

o Potassium carbonate (K2COs) or other suitable base

e N,N-Dimethylformamide (DMF), anhydrous

 Purification supplies (e.qg., silica gel for column chromatography, HPLC system)

Procedure:

o Coupling of the first ligand:
o Dissolve the target protein ligand (1.0 eq) and K2COs (2.0 eq) in anhydrous DMF.
o Add m-PEG2-Br (1.2 eq) to the solution.

o Stir the reaction mixture at 60°C for 12-24 hours, monitoring the reaction progress by TLC
or LC-MS.

o Upon completion, cool the reaction mixture to room temperature and dilute with water.
o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by silica gel column chromatography to obtain the ligand-linker
intermediate.
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e Coupling of the second ligand:

o Dissolve the ligand-linker intermediate (1.0 eq) and the E3 ligase ligand (1.2 eq) in
anhydrous DMF.

o Add a suitable base (e.g., diisopropylethylamine, 3.0 eq).

o Stir the reaction mixture at 80°C for 24-48 hours, monitoring the reaction progress by TLC
or LC-MS.

o Upon completion, cool the reaction mixture and purify the final PROTAC product by
preparative HPLC.

Characterization:

o Confirm the structure and purity of the final PROTAC product by *H NMR, 3C NMR, and
high-resolution mass spectrometry (HRMS).

Functionalization of Gold Nanoparticles

This protocol describes the functionalization of citrate-stabilized gold nanopatrticles with m-
PEG2-Br via a thiol-terminated linker.

Materials:

» Citrate-stabilized gold nanoparticles (AUNPSs)

m-PEG2-SH (synthesized from m-PEG2-Br or commercially available)

Phosphate-buffered saline (PBS), pH 7.4

Deionized (DI) water

Centrifuge

Procedure:

e Preparation of Thiol-Terminated PEG:
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o If starting with m-PEG2-Br, it can be converted to m-PEG2-SH via reaction with a
thiolating agent like thiourea followed by hydrolysis, or sodium hydrosulfide. This step
should be performed and the product purified before proceeding.

e Functionalization of AUNPs:
o Prepare a stock solution of m-PEG2-SH in DI water (e.g., 1 mg/mL).

o To 10 mL of the citrate-stabilized AuNP solution, add the m-PEG2-SH solution. The
optimal molar ratio of PEG-SH to AUNPs should be determined empirically.

o Incubate the mixture for 2-4 hours at room temperature with gentle stirring to allow for
ligand exchange.

o Purification:

o Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and
time will depend on the size of the nanoparticles.

o Carefully remove the supernatant containing unbound PEG and displaced citrate ions.
o Resuspend the nanoparticle pellet in PBS buffer.

o Repeat the centrifugation and resuspension steps at least two more times to ensure
complete removal of unbound PEG.

Characterization:

o UV-Visible Spectroscopy: Monitor the surface plasmon resonance (SPR) peak of the AUNPs.
A slight red-shift in the SPR peak can indicate successful surface functionalization.

e Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter of the nanopatrticles to
confirm an increase in size due to the PEG layer.

o Zeta Potential: Measure the surface charge of the nanoparticles. A change in zeta potential
upon functionalization can indicate successful surface modification.

Visualizations
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The following diagrams illustrate key concepts and workflows related to the application of m-
PEG2-Br.
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Caption: Mechanism of PROTAC-mediated protein degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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